Coumarin-PEG2-TCO
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Overview
Description
Coumarin-PEG2-TCO is a derivative of the coumarin dye containing two polyethylene glycol (PEG) units. This compound leverages its trans-cyclooctene (TCO) moiety to undergo an inverse electron-demand Diels-Alder reaction (iEDDA) with molecules possessing a tetrazine group . This unique structure allows it to be used in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling and ensure high yield and purity .
Industrial Production Methods: Industrial production of Coumarin-PEG2-TCO may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors and continuous flow systems to maintain the desired reaction parameters and achieve high throughput .
Types of Reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): this compound undergoes iEDDA reactions with molecules bearing tetrazine groups.
Substitution Reactions: The PEG units can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Tetrazine Compounds: Used in iEDDA reactions with this compound.
Catalysts and Solvents: Various catalysts and solvents are employed to facilitate the coupling and substitution reactions.
Major Products:
iEDDA Products: Formation of stable adducts with tetrazine-containing molecules.
Substituted Derivatives: Functionalized coumarin derivatives with enhanced properties.
Scientific Research Applications
Coumarin-PEG2-TCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Coumarin-PEG2-TCO involves its ability to undergo iEDDA reactions with tetrazine-containing molecules. This reaction is highly specific and efficient, allowing for precise labeling and imaging of target molecules. The PEG units enhance the solubility and biocompatibility of the compound, making it suitable for various biological applications .
Comparison with Similar Compounds
Coumarin-PEG2: Lacks the TCO moiety, limiting its use in iEDDA reactions.
Coumarin-TCO: Does not contain PEG units, reducing its solubility and biocompatibility.
Coumarin-PEG4-TCO: Contains more PEG units, potentially offering enhanced solubility but may affect the reactivity of the TCO group.
Uniqueness: Coumarin-PEG2-TCO stands out due to its balanced combination of PEG units and the TCO moiety, providing both high solubility and reactivity. This makes it highly versatile for various scientific applications, particularly in bioorthogonal chemistry and imaging .
Properties
Molecular Formula |
C29H41N3O7 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
[(1S,2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H41N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h8,10,12-13,20-21,24H,3-7,9,11,14-19H2,1-2H3,(H,30,33)(H,31,35)/b10-8-/t24-/m1/s1 |
InChI Key |
OSUBXIYFFJVZIR-NECUJFQYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)O[C@H]/3CCCCC/C=C3 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC=C3 |
Origin of Product |
United States |
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